3-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O3S/c14-13(15,16)3-7-24(21,22)20-6-1-2-10(9-20)23-12-11(8-17)18-4-5-19-12/h4-5,10H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSUUTMRXVGNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CCC(F)(F)F)OC2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals. A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in the function of the target proteins.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their wide presence in pharmaceuticals.
Biological Activity
3-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound notable for its unique structural features, which include a trifluoropropylsulfonyl group attached to a piperidine ring and a pyrazine moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 364.34 g/mol. The presence of the trifluoromethyl group significantly enhances its lipophilicity and potential biological activity, making it an appealing candidate for further pharmacological exploration.
While specific biological activities of this compound are not extensively documented, the structural components suggest that it may interact with various biological targets. Compounds with similar structures often exhibit significant pharmacological effects. For instance:
- Sulfonamide derivatives are known for their antibacterial properties.
- Piperidine derivatives can show analgesic and anti-inflammatory effects.
The incorporation of the trifluoromethyl group may also contribute to enhanced metabolic stability and bioavailability.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest that it may interact with cyclooxygenase enzymes and other proteins involved in inflammatory processes. In vitro studies indicate that modifications to the pyrazole or piperidine moieties can significantly influence its biological activity and selectivity .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be informative:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Trifluoromethyl)-4-piperidone | Trifluoromethyl group; piperidine ring | Analgesic effects |
| Sulfanilamide | Sulfonamide group; aromatic ring | Antibacterial properties |
| Pyrazinoyl chloride | Pyrazine moiety; reactive carbonyl | Intermediate in synthesis |
These comparisons highlight that while this compound shares certain structural features with known bioactive compounds, its unique combination of functionalities may confer distinct biological activities.
Case Studies and Research Findings
Research into the biological activity of compounds similar to this compound has shown promising results. For example:
- Anti-inflammatory Potential : Compounds with sulfonamide groups have demonstrated significant anti-inflammatory effects in various models.
- Analgesic Properties : Piperidine derivatives have been extensively studied for their analgesic properties, suggesting potential pathways for this compound's efficacy.
Further studies are necessary to elucidate the specific mechanisms by which this compound exerts its effects and to identify any potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of pyrazine-2-carbonitriles with piperidine-sulfonyl substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Molecular Comparison
Key Findings from Comparative Analysis
Lipophilicity and Bioavailability: The trifluoropropyl group in the target compound increases lipophilicity compared to ethylsulfonyl (ClogP ~2.5 vs. Thiophene and pyridine analogs exhibit moderate lipophilicity but may suffer from faster metabolic clearance due to aromatic oxidation .
Synthetic Complexity :
- The trifluoropropyl chain requires specialized fluorination steps, increasing synthetic difficulty compared to ethyl or thiophene derivatives .
- Thiadiazole-containing analogs (e.g., ) involve multi-step heterocycle synthesis, raising production costs.
Biological Activity :
- Pyrazine-2-carbonitriles with sulfonyl-piperidine moieties are reported as kinase inhibitors (e.g., CHK1) . The trifluoropropyl group may enhance target binding through hydrophobic interactions.
- Ethylsulfonyl analogs show reduced potency in kinase assays compared to bulkier substituents, suggesting steric and electronic factors are critical .
Ethylsulfonyl analogs are prone to sulfoxide formation, a common metabolic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
